![molecular formula C13H14N6O2S B2964369 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide CAS No. 937622-95-2](/img/structure/B2964369.png)
4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide
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Overview
Description
Scientific Research Applications
Microwave-Mediated Synthesis
This compound can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Medicinal and Pharmaceutical Chemistry
Nitrogen-containing heterocyclic compounds like this one are found in numerous natural products exhibiting immense biological activities . They hold enormous applications in medicinal and pharmaceutical chemistry .
Fused Heterocyclic Compounds Synthesis
Developing sustainable methodologies for the synthesis of fused heterocyclic compounds is an actively pursued area of research . This compound, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds .
Treatment of Various Disorders
These types of compounds have shown numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Material Sciences
These types of compounds also have various applications in the material sciences fields .
Antimicrobial Agents
Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
For instance, some compounds have been found to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .
Biochemical Pathways
Similar compounds have been found to inhibit certain enzymes, potentially affecting related biochemical pathways .
Pharmacokinetics
Similar compounds have been synthesized and characterized by infrared and nmr spectroscopy .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against certain cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions , suggesting that certain environmental factors such as temperature and pressure could potentially influence the compound’s action.
properties
IUPAC Name |
4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-8-7-9(2)19-13(15-8)17-12(18-19)16-10-3-5-11(6-4-10)22(14,20)21/h3-7H,1-2H3,(H,16,18)(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPQREAOUGBYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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